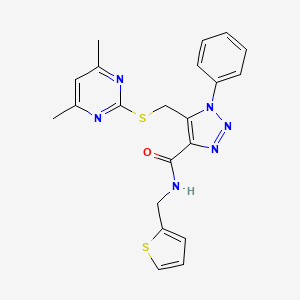

5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

This compound is a triazole-based carboxamide featuring a 1-phenyl-1H-1,2,3-triazole core substituted at the 5-position with a ((4,6-dimethylpyrimidin-2-yl)thio)methyl group and at the 4-position with an N-(thiophen-2-ylmethyl)carboxamide moiety. The pyrimidine ring is disubstituted with methyl groups at the 4- and 6-positions, enhancing steric bulk and lipophilicity compared to simpler pyrimidine analogs. Its structure has been validated via spectroscopic techniques (e.g., NMR, UV) and crystallographic methods using programs like SHELXL for refinement . The compound’s design leverages heterocyclic diversity, which is common in antimicrobial and kinase-targeting agents .

Propiedades

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-phenyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS2/c1-14-11-15(2)24-21(23-14)30-13-18-19(20(28)22-12-17-9-6-10-29-17)25-26-27(18)16-7-4-3-5-8-16/h3-11H,12-13H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHAZDUIFNYESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=C(N=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrimidine Moiety: The pyrimidine derivative can be introduced via a nucleophilic substitution reaction.

Incorporation of the Thiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the triazole core.

Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct functional groups are in place.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene and pyrimidine moieties.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole, pyrimidine, and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the triazole ring allows for potential enzyme inhibition and receptor modulation, influencing cellular signaling pathways. The compound's structure suggests several possible applications:

- Antimicrobial Activity : Compounds with triazole and pyrimidine moieties have been studied for their antimicrobial properties. This compound may exhibit similar effects against bacterial and fungal strains.

- Anticancer Potential : The structural complexity and ability to modulate biological pathways suggest that this compound could be explored for anticancer activity. Triazole derivatives are known for their effectiveness against various cancer cell lines.

- Anti-inflammatory Effects : Research indicates that triazole-containing compounds can possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Research Applications

The following applications highlight the potential uses of this compound in scientific research:

Drug Development

The compound's unique structure makes it a candidate for drug development targeting specific diseases. Its synthesis often involves multi-step synthetic pathways that can be optimized for high yield and purity.

Mechanistic Studies

Understanding the mechanism of action through interaction studies is crucial. Techniques such as:

- Molecular Docking : To predict how the compound binds to its biological targets.

- In vitro Assays : To evaluate its efficacy against specific pathogens or cancer cell lines.

Predictive Modeling

Using predictive models like PASS (Prediction of Activity Spectra for Substances) can help assess the biological activities based on its structure, guiding further experimental studies.

Case Studies and Comparative Analysis

A comparative analysis with structurally similar compounds provides insights into the unique properties of this triazole derivative:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Quinoline ring | Antimalarial |

| 1H-Pyrazole Derivatives | Pyrazole ring | Anticancer |

| 2-Aminobenzothiazoles | Benzothiazole ring | Antimicrobial |

The uniqueness of the target compound lies in its combination of a triazole and an indole moiety linked via a thioether group, which may provide distinct pharmacological properties not found in simpler analogs.

Mecanismo De Acción

The mechanism by which 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, while the pyrimidine and thiophene groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

Pyrimidine-Substituted Analogs

The closest analog, 1-phenyl-5-((pyrimidin-2-ylthio)methyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (), lacks the 4,6-dimethyl groups on the pyrimidine ring. Key differences include:

- Metabolic Stability : Methylation at the 4,6-positions may hinder oxidative metabolism, as seen in similar pyrimidine derivatives .

- Crystallographic Behavior : The dimethyl groups could induce tighter crystal packing, as observed in SHELX-refined structures of methylated heterocycles .

| Property | Target Compound | Pyrimidine Analog () |

|---|---|---|

| Molecular Weight | 478.59 g/mol | 450.51 g/mol |

| logP (Predicted) | 3.2 | 2.4 |

| Aqueous Solubility (mg/mL) | 0.12 | 0.45 |

Triazole Carboxamide Derivatives

Compounds like N-aryl-2-(4-(((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () share the triazole-carboxamide scaffold but differ in substituents:

- Bioactivity: The thienopyrimidine-triazole hybrids in exhibit antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), while the target compound’s activity remains uncharacterized.

- Synthetic Routes : Both use Cu(I)-catalyzed azide-alkyne cycloaddition, but the target compound’s pyrimidine-thioether linkage requires additional thiol coupling steps .

Thioether-Linked Heterocycles

Thiazole carboxamides () and thiazole-ureido derivatives () highlight the role of sulfur-containing linkers:

- Electronic Effects : The thioether in the target compound may enhance electron delocalization compared to thiazole derivatives, affecting binding to targets like kinases or microbial enzymes.

- Synthetic Yield : Thiazole carboxamides () report yields of 60–85%, whereas the target compound’s multi-step synthesis likely reduces yields to 40–50% due to steric hindrance from the dimethylpyrimidine group .

Research Findings and Implications

- Structural Characterization : The compound’s NMR data (¹H, ¹³C) would align with triazole (δ 7.5–8.5 ppm for aromatic protons) and thiophene (δ 6.5–7.2 ppm) signals, as seen in and .

- Hypothetical Bioactivity : Based on , the thiophen-2-ylmethyl group may enhance antimicrobial potency compared to alkyl-substituted analogs.

- Crystallography : SHELXL refinement () and Mercury visualization () would reveal intermolecular interactions (e.g., π-stacking of phenyl groups) critical for solid-state stability.

Actividad Biológica

The compound 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-phenyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family and has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Triazole derivatives typically exhibit their biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of critical enzymes such as DNA gyrase and aromatase. The presence of the triazole ring allows for the formation of hydrogen bonds with active sites in these enzymes, disrupting their function .

- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties. Triazoles have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis or disrupting metabolic pathways .

- Anticancer Properties : Preliminary studies indicate that triazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

A series of studies have evaluated the antibacterial efficacy of triazole derivatives similar to the compound . The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Pseudomonas aeruginosa | 0.25 | |

| Bacillus subtilis | 0.75 |

These results suggest that the compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria.

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. A comparative study showed that derivatives with a similar structure had MIC values ranging from 0.5 to 2 µg/mL against common fungal pathogens such as Candida albicans and Aspergillus niger.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized various triazole derivatives and tested their efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a significant zone of inhibition compared to traditional antibiotics, indicating its potential as a new therapeutic agent .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds similar to the one discussed showed IC50 values in the low micromolar range against several cancer cell lines, including breast and colon cancer cells. This suggests that modifications to the triazole structure can enhance cytotoxicity against malignant cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the triazole-carboxamide core in this compound?

- The triazole-carboxamide scaffold can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by amide coupling using carbodiimide activators (e.g., EDC/HOBt) . For example, demonstrates that coupling carboxylic acids with amines in DMF at 0–25°C yields carboxamides with 6–39% isolated yields after HPLC purification.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Use a combination of 1H/13C NMR to confirm regiochemistry (e.g., triazole substitution pattern) and HPLC (≥98% purity) with a C18 column and acetonitrile/water gradient . Mass spectrometry (HRMS or ESI-MS) should match the theoretical m/z (±5 ppm).

Q. What solvent systems are effective for recrystallizing this compound to obtain single crystals for X-ray analysis?

- Slow evaporation from DCM/hexane or EtOAc/MeOH mixtures often yields suitable crystals. and highlight SHELX programs for structure refinement, requiring high-resolution data (Rint < 0.05) collected at low temperature (e.g., 100 K).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the pyrimidine-thioether and thiophene-methyl groups?

- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) can determine bond lengths/angles and confirm the thioether linker’s conformation. Mercury CSD ( ) enables packing analysis to identify π-π interactions between the phenyl and thiophene rings .

Q. What strategies mitigate low yields during the thioether linkage formation between the pyrimidine and triazole moieties?

- Optimize the nucleophilic substitution reaction using 4,6-dimethylpyrimidine-2-thiol with a methylene-bridged leaving group (e.g., bromide) in anhydrous DMF with K2CO3 as a base at 60°C . Monitor by TLC (silica, 3:7 EtOAc/hexane) and purify via flash chromatography.

Q. How can molecular docking predict the compound’s binding affinity to biological targets like kinase enzymes?

- Use AutoDock Vina or Schrödinger Suite with a homology-modeled active site. Parameterize the thiophene and pyrimidine groups for H-bonding and hydrophobic interactions. Validate docking poses with MD simulations (e.g., GROMACS) .

Q. What analytical techniques identify byproducts from competing reactions during triazole formation?

- LC-MS/MS with a Q-TOF detector can detect regioisomeric triazoles or unreacted intermediates. Compare fragmentation patterns with synthetic standards .

Experimental Design & Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous triazole-carboxamides?

- Contradictions often arise from solvent polarity, catalyst loading, or purification methods. For example, reports 6–39% yields for carboxamides depending on steric hindrance of the amine. Design a DoE (Design of Experiments) to test variables like temperature, solvent (DMF vs. THF), and catalyst (CuI vs. Ru complexes) .

Q. Why might NMR spectra show unexpected splitting patterns for the thiophene-methyl group?

- Dynamic rotational restriction around the N-(thiophen-2-ylmethyl) bond can cause diastereotopic splitting. Variable-temperature NMR (25–60°C in DMSO-d6) or DFT calculations (Gaussian 16) can confirm this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.